molecular formula C18H17BrN2OS B2671792 (4-bromophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851805-10-2

(4-bromophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2671792
CAS No.: 851805-10-2
M. Wt: 389.31
InChI Key: BGCZTAAKIBHRQY-UHFFFAOYSA-N
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Description

(4-bromophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a synthetic organic compound that features a bromophenyl group, a methylbenzylthio group, and an imidazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the Imidazole Ring: Starting with a precursor such as glyoxal and an amine, the imidazole ring can be formed through a condensation reaction.

    Introduction of the Bromophenyl Group: This can be achieved through a substitution reaction where a bromophenyl halide reacts with the imidazole intermediate.

    Attachment of the Methylbenzylthio Group: This step might involve a thiol-ene reaction where a methylbenzylthiol is added to the imidazole derivative.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the methylbenzylthio group.

    Reduction: Reduction reactions could target the imidazole ring or the bromophenyl group.

    Substitution: The bromophenyl group is a potential site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups to the bromophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, such compounds are often used as intermediates in the synthesis of more complex molecules.

Biology

Biologically, these compounds might be investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, derivatives of imidazole are explored for their potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

Industry

Industrially, these compounds could be used in the development of new materials or as catalysts in various chemical processes.

Mechanism of Action

The mechanism of action for compounds like (4-bromophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone would depend on their specific biological target. Generally, they might interact with enzymes or receptors, altering their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (4-bromophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone: can be compared with other imidazole derivatives such as:

Uniqueness

The presence of the bromophenyl group might confer unique electronic properties, potentially affecting the compound’s reactivity and biological activity compared to its chlorinated or fluorinated analogs.

Properties

IUPAC Name

(4-bromophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2OS/c1-13-2-4-14(5-3-13)12-23-18-20-10-11-21(18)17(22)15-6-8-16(19)9-7-15/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCZTAAKIBHRQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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